POE (10) Dinonylphenol
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Overview
Description
POE (10) Dinonylphenol, also known as polyoxyethylene (10) dinonylphenyl ether, is a non-ionic surfactant widely used in various industrial applications. It is characterized by its ability to reduce surface tension, making it an effective emulsifier, dispersant, and wetting agent. This compound is part of the larger family of ethoxylated nonylphenols, which are known for their versatility and effectiveness in numerous formulations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of POE (10) Dinonylphenol involves the ethoxylation of dinonylphenol. The process typically includes the following steps:
Alkylation: Dinonylphenol is synthesized by reacting phenol with nonene in the presence of an acid catalyst.
Ethoxylation: The dinonylphenol is then reacted with ethylene oxide under controlled conditions to introduce polyoxyethylene chains. This reaction is usually carried out in the presence of a basic catalyst, such as potassium hydroxide, at elevated temperatures and pressures.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where precise control over temperature, pressure, and reactant ratios is maintained to ensure consistent product quality. The process involves:
Batch or Continuous Reactors: Depending on the scale, either batch or continuous reactors are used.
Catalyst Recovery: After the reaction, the catalyst is neutralized and removed.
Purification: The product is purified through distillation or other separation techniques to remove unreacted materials and by-products.
Chemical Reactions Analysis
Types of Reactions
POE (10) Dinonylphenol undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidation products.
Substitution: The phenolic hydroxyl group can participate in substitution reactions.
Polymerization: It can undergo further polymerization to form higher molecular weight compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Polymerization: Catalysts like sulfuric acid or boron trifluoride are used to facilitate polymerization.
Major Products
Oxidation Products: Various carboxylic acids and aldehydes.
Substitution Products: Alkylated or acylated derivatives.
Polymerization Products: Higher molecular weight ethoxylated compounds.
Scientific Research Applications
POE (10) Dinonylphenol is utilized in a wide range of scientific research applications:
Chemistry: Used as a surfactant in chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell lysis buffers and protein extraction protocols.
Medicine: Utilized in drug delivery systems to improve the solubility and bioavailability of hydrophobic drugs.
Industry: Widely used in formulations for detergents, emulsifiers, and dispersants in various industrial processes.
Mechanism of Action
The mechanism of action of POE (10) Dinonylphenol is primarily based on its surfactant properties. It reduces surface tension by aligning at the interface of aqueous and non-aqueous phases, thereby stabilizing emulsions and dispersions. The polyoxyethylene chains interact with water molecules, while the hydrophobic dinonylphenyl group interacts with non-polar substances, facilitating the mixing of otherwise immiscible liquids.
Comparison with Similar Compounds
Similar Compounds
POE (20) Dinonylphenol: Similar in structure but with a higher degree of ethoxylation, leading to different solubility and surfactant properties.
Nonylphenol Ethoxylates: A broader category that includes various degrees of ethoxylation, each with unique properties and applications.
Uniqueness
POE (10) Dinonylphenol is unique due to its specific balance of hydrophilic and hydrophobic properties, making it particularly effective in applications requiring moderate solubility and emulsification capabilities. Its specific degree of ethoxylation provides an optimal balance for many industrial and research applications.
Properties
CAS No. |
68891-21-4 |
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Molecular Formula |
C18H36O2.2/3(C2H4O)n(C2H4O)n(C2H4O)n(C2H4O)nC7H14O6 |
Synonyms |
Macol DNP 10(TM), Ethoxylated dinonylphenol-POE(10) |
Origin of Product |
United States |
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